molecular formula C19H15BrO3 B14793707 3-Bromo-8-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one

3-Bromo-8-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one

Cat. No.: B14793707
M. Wt: 371.2 g/mol
InChI Key: NWWJWZBLIPBAHI-UHFFFAOYSA-N
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Description

3-Bromo-8-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one is a complex organic compound with a unique structure that combines bromine, methoxy, and dimethyl groups within a naphthobenzofuran framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-8-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one typically involves multi-step organic reactions. The process begins with the preparation of the naphthobenzofuran core, followed by the introduction of bromine, methoxy, and dimethyl groups. Common reagents used in these reactions include bromine, methanol, and methylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted naphthobenzofuran compounds.

Scientific Research Applications

3-Bromo-8-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-8-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-methoxy-2-methylbenzoic acid
  • 4-Bromo-8-methoxy-6-methylquinoline
  • 3-Bromo-2-ethoxy-5-methylphenylboronic acid

Uniqueness

3-Bromo-8-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one is unique due to its specific combination of functional groups and the naphthobenzofuran core. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C19H15BrO3

Molecular Weight

371.2 g/mol

IUPAC Name

3-bromo-8-methoxy-6,6-dimethylnaphtho[3,2-b][1]benzofuran-11-one

InChI

InChI=1S/C19H15BrO3/c1-19(2)14-9-11(22-3)5-7-12(14)17(21)16-13-6-4-10(20)8-15(13)23-18(16)19/h4-9H,1-3H3

InChI Key

NWWJWZBLIPBAHI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)OC)C(=O)C3=C1OC4=C3C=CC(=C4)Br)C

Origin of Product

United States

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